An In-depth Technical Guide to the Physicochemical Properties of 2-cyano-N-(3-methylphenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-cyano-N-(3-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of the compound 2-cyano-N-(3-methylphenyl)acetamide. Designed for professionals in research and drug development, this document moves beyond a simple data listing to offer insights into the causality behind these properties and the experimental methodologies for their determination. In the absence of direct experimental data for this specific molecule, this guide leverages high-quality predicted data for its close structural isomer, 2-cyano-N-(2-methylphenyl)acetamide, providing a robust starting point for research and development activities.
Introduction: The Significance of Physicochemical Profiling
The journey of a drug candidate from discovery to clinical application is intrinsically linked to its physicochemical properties. These characteristics, including solubility, lipophilicity, and acidity, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. A thorough understanding of these parameters is therefore not merely academic but a critical prerequisite for successful drug development. 2-cyano-N-(3-methylphenyl)acetamide, a member of the cyanoacetamide class, presents a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with this chemical family. This guide serves as a foundational resource for researchers investigating this and related compounds.
Molecular Structure and Identity
A molecule's three-dimensional arrangement of atoms is the primary determinant of its physical and chemical behavior.
Chemical Structure:
Figure 1: Chemical structure of 2-cyano-N-(3-methylphenyl)acetamide.
Key Identifiers (Predicted for 2-cyano-N-(2-methylphenyl)acetamide): [1]
| Identifier | Value |
| IUPAC Name | 2-cyano-N-(2-methylphenyl)acetamide |
| Molecular Formula | C₁₀H₁₀N₂O |
| CAS Number | 59736-34-4 |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)CC#N |
| InChI | InChI=1S/C10H10N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
| InChIKey | YNVNCLRDLWQWAA-UHFFFAOYSA-N |
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes the predicted key physicochemical properties for 2-cyano-N-(2-methylphenyl)acetamide, which serve as a strong proxy for the 3-methylphenyl isomer. These values are computationally derived and provide a valuable baseline for experimental design.[1]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 174.20 g/mol | Influences diffusion and transport across membranes. |
| logP (Octanol/Water Partition Coefficient) | 1.3 | A measure of lipophilicity, impacting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 52.9 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, influencing solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 | The number of nitrogen or oxygen atoms, affecting solubility and binding affinity. |
| Rotatable Bonds | 2 | Indicates molecular flexibility, which can impact receptor binding and metabolism. |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
To supplant predicted data with empirical evidence, the following experimental protocols are recommended.
Determination of Melting Point
Rationale: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp melting point range is characteristic of a pure substance.
Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small, dry sample of 2-cyano-N-(3-methylphenyl)acetamide.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
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Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.
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Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.
Figure 2: Workflow for melting point determination.
Determination of Solubility
Rationale: Aqueous solubility is a critical factor for oral bioavailability. Poorly soluble compounds often exhibit low absorption.
Protocol: Shake-Flask Method (OECD Guideline 105)
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Sample Preparation: Add an excess amount of 2-cyano-N-(3-methylphenyl)acetamide to a known volume of purified water (or a relevant buffer) in a flask.
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Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
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Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The determined concentration represents the aqueous solubility at the specified temperature.
Determination of Lipophilicity (logP)
Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It influences how a drug distributes between the aqueous environment of the blood and the lipid-rich environment of cell membranes.
Protocol: Shake-Flask Method (OECD Guideline 107)
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System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
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Partitioning: Dissolve a known amount of 2-cyano-N-(3-methylphenyl)acetamide in one of the phases. Add a known volume of the second phase.
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Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
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Quantification: Determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Figure 3: Experimental workflow for logP determination.
Synthesis and Reactivity
Cyanoacetamide derivatives are versatile synthons in heterocyclic chemistry.[2] They are typically synthesized through the condensation of a primary amine with a cyanoacetic acid derivative.[2] The presence of the active methylene group, the cyano group, and the amide functionality makes them valuable precursors for a wide range of chemical transformations.[2]
A plausible synthetic route to 2-cyano-N-(3-methylphenyl)acetamide involves the reaction of 3-methylaniline with ethyl cyanoacetate.
Potential Applications and Biological Significance
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-cyano-N-(3-methylphenyl)acetamide, leveraging high-quality predicted data for a close structural isomer as a foundational baseline. The detailed experimental protocols offer a clear path for the empirical validation of these properties. For researchers and drug development professionals, this document serves as a critical resource, enabling a more informed and strategic approach to the investigation and development of this and related compounds. A thorough understanding and experimental validation of these fundamental characteristics are paramount to unlocking the full therapeutic potential of this chemical scaffold.
References
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PubChem. 2-cyano-N-(2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-299.
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Karci, F., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11557-11570. [Link]

